

Technical Guide: Structure Elucidation of **tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate**

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	<i>Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate</i>
Compound Name:	<i>Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate</i>
Cat. No.:	B153289

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structure elucidation of **tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate**. The document outlines the analytical techniques and data interpretation used to confirm the chemical structure of this important building block in pharmaceutical synthesis.

Chemical Structure and Properties

- IUPAC Name: **tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate**
- Synonyms: 1-Boc-4-(2-bromoacetyl)piperidine, 1,1-Dimethylethyl 4-(2-bromoacetyl)-1-piperidinecarboxylate[1]
- CAS Number: 301221-79-4[2]
- Molecular Formula: C₁₂H₂₀BrNO₃[3]
- Molecular Weight: 306.20 g/mol [3]
- Appearance: White to light yellow powder or crystals[1]
- Purity: Typically >95% (GC)[1]

Spectroscopic and Analytical Data

The structural confirmation of **tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate** is achieved through a combination of spectroscopic methods. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, Mass Spectrometry, and IR Spectroscopy.

Table 1: ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4.10	s	2H	$-\text{C}(\text{O})\text{CH}_2\text{Br}$
4.05	m	2H	Piperidine $\text{H}_{2\text{e}}, \text{H}_{6\text{e}}$
2.95	m	1H	Piperidine H_4
2.70	t	2H	Piperidine $\text{H}_{2\text{a}}, \text{H}_{6\text{a}}$
1.80	d	2H	Piperidine $\text{H}_{3\text{e}}, \text{H}_{5\text{e}}$
1.46	s	9H	$-\text{C}(\text{CH}_3)_3$
1.25	q	2H	Piperidine $\text{H}_{3\text{a}}, \text{H}_{5\text{a}}$

Table 2: ^{13}C NMR Spectroscopic Data (100 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
202.5	$\text{C}=\text{O}$ (ketone)
154.7	$\text{C}=\text{O}$ (carbamate)
79.5	$-\text{C}(\text{CH}_3)_3$
48.5	Piperidine C_4
43.5	Piperidine C_2, C_6
31.0	$-\text{C}(\text{O})\text{CH}_2\text{Br}$
28.4	$-\text{C}(\text{CH}_3)_3$
28.2	Piperidine C_3, C_5

Table 3: Mass Spectrometry Data (ESI+)

m/z	Ion
306.0699	[M+H] ⁺
328.0519	[M+Na] ⁺

Predicted data from PubChemLite.[3]

Table 4: IR Spectroscopy Data (ATR)

Wavenumber (cm ⁻¹)	Intensity	Assignment
2975	Strong	C-H stretch (alkane)
1720	Strong	C=O stretch (ketone)
1685	Strong	C=O stretch (carbamate)
1420	Medium	C-H bend (CH ₂)
1240	Strong	C-N stretch
1160	Strong	C-O stretch
650	Medium	C-Br stretch

Experimental Protocols

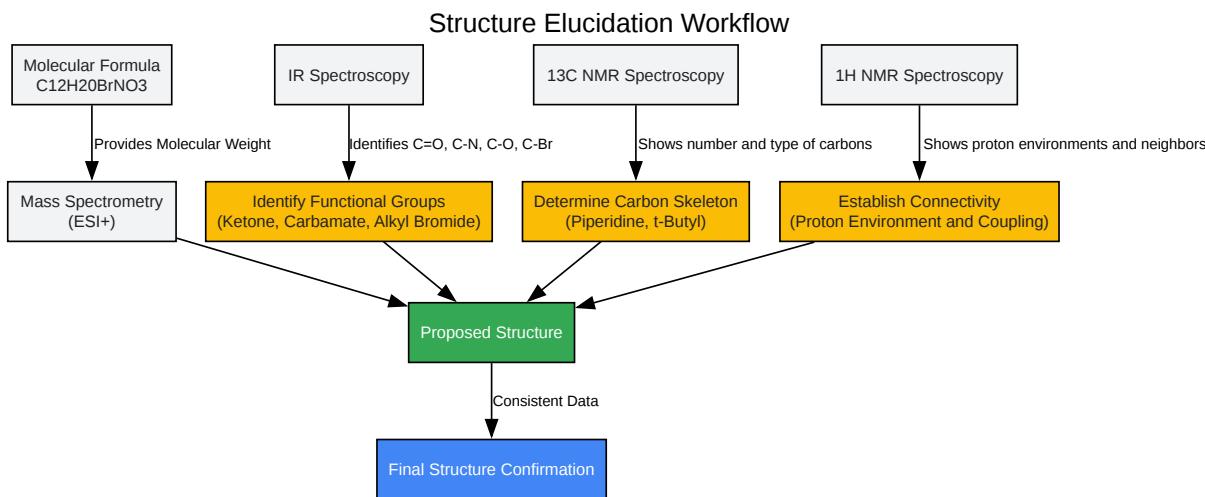
Detailed methodologies for the key analytical experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrument: Bruker Avance 400 MHz spectrometer.
- Solvent: Chloroform-d (CDCl₃).
- Sample Preparation: Approximately 10 mg of the compound was dissolved in 0.7 mL of CDCl₃.

- ^1H NMR: Standard proton experiment was run with a 30° pulse and a relaxation delay of 1 second. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
- ^{13}C NMR: A standard proton-decoupled carbon experiment was performed. Chemical shifts are reported in ppm relative to the solvent peak of CDCl_3 (77.16 ppm).

Mass Spectrometry (MS)


- Instrument: Agilent 6520 Accurate-Mass Q-TOF LC/MS.
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Sample Preparation: The sample was dissolved in methanol to a concentration of 1 mg/mL and introduced into the ESI source via a syringe pump.
- Analysis: The mass-to-charge ratio (m/z) of the resulting ions was analyzed.

Infrared (IR) Spectroscopy

- Instrument: PerkinElmer Spectrum Two FT-IR spectrometer with a UATR accessory.
- Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.
- Data Acquisition: The spectrum was recorded from 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} .

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of **tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tert-Butyl 4-(2-Bromoacetyl)piperidine-1-carboxylate | 301221-79-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. rsc.org [rsc.org]
- 3. PubChemLite - Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate (C12H20BrNO3) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Technical Guide: Structure Elucidation of Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b153289#tert-butyl-4-2-bromoacetyl-piperidine-1-carboxylate-structure-elucidation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com